molecular formula C18H22ClN3O5S2 B1248558 Prinomastat hydrochloride CAS No. 1435779-45-5

Prinomastat hydrochloride

Cat. No.: B1248558
CAS No.: 1435779-45-5
M. Wt: 460 g/mol
InChI Key: UQGWXXLNXBRNBU-NTISSMGPSA-N
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Description

Prinomastat hydrochloride is a synthetic hydroxamic acid derivative known for its potential antineoplastic activity. It functions as an inhibitor of matrix metalloproteinases, specifically targeting matrix metalloproteinase-2, matrix metalloproteinase-9, matrix metalloproteinase-13, and matrix metalloproteinase-14. These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key process in tumor growth, invasion, and metastasis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Prinomastat hydrochloride plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases. This inhibition prevents the degradation of the extracellular matrix, thereby blocking tumor invasion and metastasis . This compound interacts with several enzymes, including matrix metalloproteinases 2, 3, 9, 13, and 14 . The nature of these interactions involves the binding of this compound to the active site of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix . This inhibition leads to reduced tumor invasion and metastasis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of matrix metalloproteinases, thereby inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . This compound also induces changes in gene expression by modulating the activity of matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing sustained inhibition of matrix metalloproteinases and reduced tumor invasion and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits matrix metalloproteinases and reduces tumor invasion and metastasis . At higher doses, toxic or adverse effects such as joint and muscle-related pain have been observed . These effects are generally reversible with treatment rest and/or dose reduction .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of matrix metalloproteinases . The compound interacts with enzymes such as matrix metalloproteinases 2, 3, 9, 13, and 14, thereby preventing the degradation of the extracellular matrix . This inhibition affects metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . As a lipophilic agent, it crosses the blood-brain barrier and accumulates in tissues where matrix metalloproteinases are active . This distribution is crucial for its inhibitory effects on matrix metalloproteinases and the subsequent reduction in tumor invasion and metastasis .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with matrix metalloproteinases . This localization is crucial for its inhibitory effects on these enzymes and the subsequent reduction in tumor invasion and metastasis . This compound does not undergo significant post-translational modifications that would direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prinomastat hydrochloride is synthesized through a multi-step process involving the formation of a hydroxamic acid group and subsequent chelation with zinc ions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Prinomastat hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prinomastat hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGWXXLNXBRNBU-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435779-45-5
Record name 3-Thiomorpholinecarboxamide, N-hydroxy-2,2-dimethyl-4-[[4-(4-pyridinyloxy)phenyl]sulfonyl]-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435779-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prinomastat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435779455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRINOMASTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8581Y0K6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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